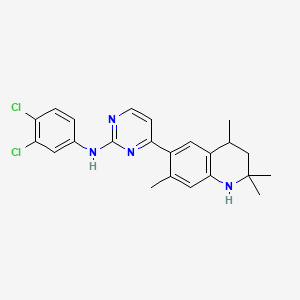![molecular formula C28H31N3O2S2 B11035122 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B11035122.png)
2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrimidine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the quinoline ring: This can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the pyrimidine and quinoline rings: This step involves the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation can be used with catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
- **2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
Uniqueness
The uniqueness of 2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE lies in its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H31N3O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-[2-oxo-2-(2,2,4,6,7-pentamethylquinolin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-17-7-9-22(10-8-17)34-15-21-13-25(32)30-27(29-21)35-16-26(33)31-24-12-19(3)18(2)11-23(24)20(4)14-28(31,5)6/h7-14H,15-16H2,1-6H3,(H,29,30,32) |
InChI Key |
DPDDGCLQOWASDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)N3C4=C(C=C(C(=C4)C)C)C(=CC3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11035039.png)
![N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide](/img/structure/B11035043.png)
![1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one](/img/structure/B11035050.png)
![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11035068.png)
![2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8-trimethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11035075.png)

![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035091.png)
![Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11035097.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11035111.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035119.png)
![ethyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11035124.png)
![7-Amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11035136.png)
![N'-(5-Acetyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-N,N-dimethyliminoformamide](/img/structure/B11035148.png)
![4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035149.png)
